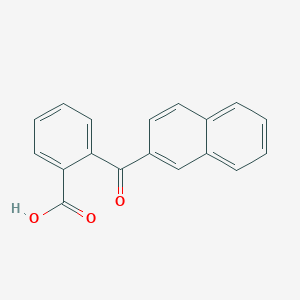

Benzoic acid,2-(2-naphthalenylcarbonyl)-

Description

Structural Features and Unique Architectures of Benzoic acid, 2-(2-naphthalenylcarbonyl)-

The presence of both a carboxylic acid group, which is a hydrogen bond donor and acceptor, and a ketone, which is a hydrogen bond acceptor, imparts specific physicochemical properties to the molecule. This structural arrangement facilitates its use in the synthesis of diverse derivatives, as both the carboxyl and carbonyl groups, as well as the aromatic rings, can be sites for further functionalization.

| Identifier | Value |

|---|---|

| CAS Number | 38119-03-8 |

| Molecular Formula | C18H12O3 |

| Molecular Weight | 276.29 g/mol guidechem.com |

Historical Context and Significance of Benzoyl-Naphthyl Derivatives in Organic Synthesis

The synthesis of benzoyl-naphthyl derivatives and related aroylbenzoic acids is historically rooted in the development of one of organic chemistry's most fundamental reactions: the Friedel-Crafts acylation. nih.gov First reported by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govnih.gov This electrophilic aromatic substitution has been a cornerstone for creating carbon-carbon bonds involving aromatic moieties for over a century. nih.gov

The preparation of 2-aroylbenzoic acids, including the naphthalenyl variant, is classically achieved by the Friedel-Crafts acylation of an aromatic compound (like naphthalene) with phthalic anhydride. This reaction attaches the phthaloyl group to the aromatic ring, which, upon workup, yields the ortho-aroylbenzoic acid structure. The reaction's versatility allows for the synthesis of a wide array of derivatives by varying the aromatic substrate and reaction conditions. beilstein-journals.org

Historically, the Friedel-Crafts acylation of naphthalene (B1677914) was observed to be a complex process. The reaction can lead to different isomers, and the product distribution is influenced by factors such as the solvent, temperature, and catalyst used. researchgate.net Investigations into these reactions revealed that under certain conditions, acyl groups could migrate between positions on the aromatic ring, indicating that the process can be reversible. researchgate.net This deep-seated understanding of the reaction's nuances has been crucial for chemists to control the synthesis of specific isomers for use as intermediates in the production of dyes, polymers, and pharmaceuticals.

Current Research Trajectories and Academic Relevance of Related Chemical Scaffolds

The chemical scaffold of Benzoic acid, 2-(2-naphthalenylcarbonyl)- continues to hold significant academic and practical relevance, primarily due to its role as a versatile precursor in modern organic synthesis. Research has demonstrated that 2-acylbenzoic acids are highly reactive and adaptable synthons for building a wide range of heterocyclic compounds. researchgate.net Their unique structure allows them to be used in the synthesis of important classes of molecules such as phthalides, isochromanones, isoindolines, and quinolones. researchgate.net

The broader benzoic acid scaffold and its derivatives are a major focus in medicinal chemistry. preprints.orgresearchgate.net Numerous studies have highlighted the potential of molecules containing a benzoic acid moiety to exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netijarsct.co.innih.gov The ability to use the benzoic acid core as a building block allows for the synthesis of diverse libraries of compounds for drug discovery programs. researchgate.net

Furthermore, naphthalene derivatives themselves are recognized for their therapeutic value and are integral components of many biologically active compounds. beilstein-journals.org The fusion of the 2-aroylbenzoic acid motif with a naphthalene ring system, as seen in the title compound, creates a platform for developing novel molecules with unique pharmacological profiles. The use of such scaffolds as key intermediates in the total synthesis of complex natural products further cements their importance in contemporary organic chemistry research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalene-2-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-17(15-7-3-4-8-16(15)18(20)21)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLNPRRTOGJLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291323 | |

| Record name | 2-(naphthalen-2-ylcarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38119-03-8 | |

| Record name | NSC74889 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(naphthalen-2-ylcarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzoic Acid, 2 2 Naphthalenylcarbonyl

Established Synthetic Pathways and Mechanistic Considerations

The traditional syntheses of 2-aroylbenzoic acids, including the naphthalenyl derivative, are rooted in fundamental organic reactions. These pathways are well-documented and provide a reliable foundation for producing the target molecule, though often with considerations regarding reaction conditions and stoichiometry.

Friedel-Crafts Acylation Approaches and Variations

The most conventional and widely employed method for synthesizing Benzoic acid, 2-(2-naphthalenylcarbonyl)- is the Friedel-Crafts acylation of naphthalene (B1677914) with phthalic anhydride (B1165640). researchgate.net This reaction is a classic example of electrophilic aromatic substitution.

Mechanism: The reaction is typically promoted by a stoichiometric amount of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The mechanism initiates with the coordination of the Lewis acid to one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly electrophilic acylium ion intermediate. Naphthalene then acts as the nucleophile, attacking the acylium ion. The 2-position of naphthalene is generally favored for substitution due to electronic and steric factors. The subsequent loss of a proton from the naphthalene ring restores aromaticity and, after an aqueous workup to hydrolyze the aluminum-ketone complex, yields the final product, 2-(2-naphthoyl)benzoic acid.

Variations: While AlCl₃ is standard, its use in greater than stoichiometric amounts and the generation of significant aqueous waste have prompted research into catalytic and more environmentally benign alternatives. researchgate.net Variations in the catalytic system represent a significant area of development for this established pathway. These include the use of other Lewis acids or the transition to solid acid catalysts. A patented process, for instance, describes a catalyst system formed by mixing imidazole (B134444) organic compounds with anhydrous aluminum chloride, which can be recovered and reused. google.com

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Anhydrous Aluminum Chloride (AlCl₃) | Naphthalene, Phthalic Anhydride | Traditional, stoichiometric method; high yield but generates significant waste. | researchgate.net |

| Imidazole / AlCl₃ Complex | Naphthalene, Phthalic Anhydride | Catalyst can be recovered and reused, offering a greener alternative to the traditional method. | google.com |

| Solid Acids (e.g., Zeolites) | Naphthalene, Phthalic Anhydride | Heterogeneous catalysis allows for easier catalyst separation and regeneration, reducing waste. researchgate.net | researchgate.net |

| Methanesulfonic Anhydride | Naphthalene, Phthalic Acid | A metal- and halogen-free methodology that minimizes metallic or halogenated waste streams. acs.org | acs.org |

Alternative Carbonyl Coupling Reactions

Beyond the Friedel-Crafts reaction, other established C-C bond-forming strategies can be adapted to synthesize the diaryl ketone framework of the target molecule. One notable alternative involves the use of organometallic reagents.

The reaction of an aryllithium reagent with phthalic anhydride provides a direct route to 2-aroylbenzoic acids. acs.org In the context of synthesizing Benzoic acid, 2-(2-naphthalenylcarbonyl)-, this pathway would involve the initial formation of 2-naphthyllithium. This is typically achieved through a metal-halogen exchange reaction, for instance, by treating 2-bromonaphthalene (B93597) with an alkyllithium reagent like n-butyllithium at low temperatures. The resulting highly nucleophilic 2-naphthyllithium then attacks one of the carbonyl carbons of phthalic anhydride. A subsequent aqueous workup protonates the resulting carboxylate to afford the desired product. This method offers an alternative to the strongly acidic conditions of the Friedel-Crafts reaction but requires the use of sensitive organometallic intermediates and anhydrous conditions.

Carboxylic Acid Functionalization Strategies

Instead of forming the diaryl ketone bond as the final step, established strategies allow for the synthesis of a precursor molecule that is later functionalized to introduce the carboxylic acid group.

One such strategy is the carboxylation of a Grignard reagent . This multi-step approach would begin with a molecule that already contains the naphthalenyl-phenyl-ketone core, such as 2-bromo-1-phenyl-1-(naphthalen-2-yl)methanone. This precursor could be synthesized via a Friedel-Crafts reaction between 2-bromobenzoyl chloride and naphthalene. The aryl bromide is then converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is subsequently treated with carbon dioxide (CO₂), often bubbled through the reaction mixture as a gas or added as dry ice. The Grignard reagent adds nucleophilically to the CO₂, forming a magnesium carboxylate salt. Acidic workup then furnishes the final carboxylic acid product.

Another classical approach is the oxidation of a benzylic carbon . This pathway requires a precursor like 2-methyl-1-phenyl-1-(naphthalen-2-yl)methanone. The methyl group, being at a benzylic position, can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. This method is robust but often requires harsh conditions and the use of stoichiometric amounts of heavy-metal oxidants.

Novel and Green Synthetic Approaches

Recent research has focused on developing more sustainable and efficient synthetic routes. These novel approaches prioritize catalytic methods, alternative energy sources, and improved atom economy.

Catalytic Synthesis Routes and Ligand Design

A primary goal in modernizing the synthesis of Benzoic acid, 2-(2-naphthalenylcarbonyl)- is to move from stoichiometric reagents to truly catalytic systems, particularly for the Friedel-Crafts acylation. This shift is a cornerstone of green chemistry. wjpmr.com

The use of solid acid catalysts, such as H-beta zeolites, represents a significant advancement. researchgate.net These materials are heterogeneous catalysts, meaning they exist in a different phase from the reactants (typically solid catalyst, liquid reactants). This simplifies the post-reaction workup, as the catalyst can be removed by simple filtration and can often be regenerated and reused multiple times. This contrasts sharply with the aqueous quench and extraction required for homogeneous Lewis acids like AlCl₃.

Ligand design plays a crucial role in the development of modern catalytic reactions, although specific applications to this particular synthesis are still emerging. In related palladium-catalyzed carbonylative cross-coupling reactions for diaryl ketone synthesis, the choice of phosphine (B1218219) ligand is critical for controlling the reaction's efficiency and selectivity. rsc.orgsemanticscholar.org For future catalytic syntheses of 2-aroylbenzoic acids, the design of ligands for a transition metal catalyst could enable milder reaction conditions and greater functional group tolerance compared to traditional Lewis acid-promoted pathways.

| Approach | Description | Potential Advantage |

|---|---|---|

| Heterogeneous Catalysis | Use of solid acid catalysts like zeolites or clays (B1170129) instead of soluble Lewis acids. researchgate.net | Easy catalyst separation, reusability, reduced corrosive waste. |

| Decarbonylative Coupling | Palladium-catalyzed coupling of a naphthalenecarboxylic acid derivative with a benzoic acid derivative, involving the loss of CO. rsc.org | Avoids harsh acylating agents; uses readily available carboxylic acids. |

| C-H Activation/Oxidative Coupling | Direct coupling of naphthalene with a benzoic acid derivative via transition-metal-catalyzed C-H bond activation. nih.govwpunj.edu | High atom economy by avoiding pre-functionalization of starting materials. |

Photochemical and Electrochemical Synthesis Strategies

The use of light or electricity as energy sources offers novel pathways for organic synthesis, often under mild conditions and with unique reactivity.

Photochemical strategies for this target molecule are primarily conceptual but are based on established reactions. The "photo-Friedel-Crafts acylation" is a known process where light can initiate the acylation of aromatic systems like quinones with aldehydes. rsc.orgrsc.org This radical-based mechanism avoids the need for Lewis acids. A hypothetical photochemical route to Benzoic acid, 2-(2-naphthalenylcarbonyl)- could involve the light-induced reaction between naphthalene and phthalic anhydride or a related derivative, potentially mediated by a photosensitizer. While not yet demonstrated for this specific compound, photochemical synthesis represents a promising area for future green chemistry development. dcu.ienih.gov

Electrochemical synthesis provides a powerful and green alternative for C-C bond formation. Specifically, the electrochemical carboxylation of an aromatic substrate with CO₂ is a well-explored area. chemistryviews.org A novel route to the target compound could involve the electrochemical C-H carboxylation of 2-naphthoylbenzene. nih.gov In such a setup, the 2-naphthoylbenzene substrate would be reduced at a cathode to form a radical anion, which could then react with CO₂. This approach uses electricity as a traceless reagent and utilizes CO₂, an abundant C1 feedstock, making it a highly sustainable potential strategy. Recent studies on the electrochemical carboxylation of naphthalene itself highlight the feasibility of activating aromatic C-H bonds under electrochemical conditions for reaction with CO₂. nih.govresearchgate.net

Flow Chemistry and Continuous Synthesis Methods

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature on the continuous flow synthesis of Benzoic acid, 2-(2-naphthalenylcarbonyl)- is limited, the synthesis of analogous diaryl ketones has been successfully demonstrated using this technology. These methods can be adapted for the target molecule.

One promising approach involves the coupling of an aryl Grignard reagent with an acyl chloride in a continuous flow system. For the synthesis of Benzoic acid, 2-(2-naphthalenylcarbonyl)-, this would conceptually involve the reaction of a 2-naphthalenyl Grignard reagent with phthalic anhydride or a derivative thereof. Alternatively, the reaction could proceed via the coupling of a phenyl-based organometallic reagent with 2-naphthoyl chloride.

The benefits of such a flow process include rapid reaction times and high yields due to precise control over reaction parameters. For instance, studies on the synthesis of other diaryl ketones have shown that reactions can be completed in minutes with high selectivity, minimizing the formation of byproducts often seen in batch Friedel-Crafts reactions. flinders.edu.au

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of Benzoic acid, 2-(2-naphthalenylcarbonyl)-

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed / Microreactor | Enhance mixing and heat transfer |

| Reactant A | 2-Naphthylmagnesium bromide | Naphthyl source |

| Reactant B | Phthalic anhydride | Benzoyl-carboxylate source |

| Solvent | Tetrahydrofuran (B95107) (THF) | Solubilize reagents |

| Residence Time | 5 - 15 minutes | Ensure complete reaction |

| Temperature | 25 - 60 °C | Control reaction rate |

| Pressure | 1 - 5 bar | Maintain solvent in liquid phase |

| Quenching Agent | Acidic water | Protonate the carboxylate |

This hypothetical model, based on existing flow chemistry setups for similar molecules, suggests a pathway to a more efficient and safer production of Benzoic acid, 2-(2-naphthalenylcarbonyl)-.

Elucidation of Chemical Reactivity and Transformation Pathways of Benzoic Acid, 2 2 Naphthalenylcarbonyl

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that undergoes a variety of characteristic reactions, including esterification, amidation, decarboxylation, and reduction. researchgate.net These transformations are fundamental in modifying the molecule's properties and synthesizing new derivatives.

Esterification and Amidation Reactions

The carboxyl group of Benzoic acid, 2-(2-naphthalenylcarbonyl)- can be readily converted into esters and amides, which are important derivatives in various fields of chemical synthesis.

Esterification is typically achieved through acid-catalyzed condensation with an alcohol. A common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcu.eduyoutube.com For instance, the reaction with methanol (B129727) and sulfuric acid yields the corresponding methyl ester. acs.org The process is reversible, and the water formed during the reaction is often removed to drive the equilibrium toward the product. google.comgoogle.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the reaction is typically facilitated by coupling agents or by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. bohrium.com Modern catalytic methods have also been developed for the direct amidation of benzoic acids. sci-hub.seresearchgate.net For example, iridium-catalyzed C-H amidation allows for the introduction of an amino group onto the aromatic ring, while boric acid can catalyze the direct formation of an amide from the carboxylic acid and an amine. sci-hub.seresearchgate.net

| Reaction Type | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Methyl 2-(2-naphthalenylcarbonyl)benzoate | Reflux acs.org |

| Esterification | Ethanol (C₂H₅OH), Acid Catalyst | Ethyl 2-(2-naphthalenylcarbonyl)benzoate | Reflux youtube.com |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | N-substituted 2-(2-naphthalenylcarbonyl)benzamide | Anhydrous solvent, room temperature |

| Amidation | Amine (R-NH₂), Boric Acid (H₃BO₃) | N-substituted 2-(2-naphthalenylcarbonyl)benzamide | Solvent-free, heating researchgate.net |

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). libretexts.org The decarboxylation of aromatic carboxylic acids like Benzoic acid, 2-(2-naphthalenylcarbonyl)- is generally challenging and requires forcing conditions or specific catalysts. nih.govnist.gov

Conventional methods often involve heating the carboxylic acid with a substance like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org For benzoic acid itself, this reaction can produce benzene (B151609). libretexts.org Applying this to the target molecule would be expected to yield 2-naphthyl phenyl ketone. The stability of the aryl-carboxyl bond, however, makes this a difficult transformation. nih.gov

Modern research has explored alternative pathways under milder conditions. These include:

Oxidative Decarboxylation: Peroxyl radicals can induce the decarboxylation of benzoic acid. nih.gov

Transition-Metal-Catalyzed Decarboxylation: Catalysts based on copper, silver, palladium, or other metals can facilitate decarboxylation, often as part of a cross-coupling reaction. These reactions typically require high temperatures (140 °C or more). nih.gov

Photocatalytic Decarboxylation: A recent method involves a photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates, which allows for decarboxylative hydroxylation to form phenols at significantly lower temperatures (e.g., 35 °C). nih.gov

| Method | Key Reagents/Conditions | Primary Product | Reference |

|---|---|---|---|

| Thermal (Classic) | Soda Lime, Heat | 2-Naphthyl phenyl ketone | libretexts.org |

| Oxidative | Peroxyl Radicals (e.g., from AAPH decomposition) | 2-Naphthyl phenyl ketone + CO₂ | nih.gov |

| Photocatalytic Hydroxylation | Copper Catalyst, Light (35 °C) | 2-(2-Naphthoyl)phenol | nih.gov |

Reduction of the Carboxylic Acid Group

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The choice of reducing agent is crucial for controlling the reaction outcome.

Reduction to a primary alcohol, 2-(2-naphthylcarbonyl)benzyl alcohol, requires a strong reducing agent due to the low reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, followed by an aqueous workup. Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that selectively reduces carboxylic acids to alcohols.

The partial reduction of a carboxylic acid to an aldehyde is more complex and cannot typically be achieved in a single step with common hydride reagents, as the aldehyde is more reactive than the starting acid and would be further reduced. youtube.com This transformation is usually accomplished indirectly. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.com

| Reducing Agent | Product | Comments |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 2-(2-Naphthylcarbonyl)benzyl alcohol (Primary Alcohol) | Strong, non-selective reagent; will also reduce the ketone. |

| Borane (BH₃·THF) | 2-(2-Naphthylcarbonyl)benzyl alcohol (Primary Alcohol) | More selective for carboxylic acids over esters and some other functional groups. |

| 1. SOCl₂ or (COCl)₂ 2. LiAl(O-t-Bu)₃H | 2-(2-Naphthylcarbonyl)benzaldehyde (Aldehyde) | Two-step process via the acid chloride intermediate. |

Reactions of the Ketone (Carbonyl) Group

The diaryl ketone functionality in Benzoic acid, 2-(2-naphthalenylcarbonyl)- possesses an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity allows for additions to the carbonyl group and its reduction to an alcohol or complete removal to form an alkane.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.orgbyjus.com A nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. byjus.com Subsequent protonation yields an alcohol. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgeopcw.com Aromatic ketones, like the one in the title compound, are less reactive than aliphatic ketones because the aromatic rings can donate electron density to the carbonyl group through resonance, making it less electrophilic. libretexts.org

Common nucleophilic addition reactions include:

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that add to the ketone to form a tertiary alcohol after acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), usually generated in situ from NaCN and an acid, yields a cyanohydrin, which is a precursor for α-hydroxy acids and other useful compounds. byjus.commsu.edu

Reduction of the Ketone to Alcohol or Alkane

The ketone group can be selectively reduced without affecting the carboxylic acid group, or both can be reduced simultaneously depending on the reagents and conditions.

Reduction to a Secondary Alcohol: The ketone can be reduced to a secondary alcohol, forming 2-(hydroxy(naphthalen-2-yl)methyl)benzoic acid. This is typically achieved using mild hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄). quizlet.com NaBH₄ is selective for aldehydes and ketones and will generally not reduce a carboxylic acid.

Reductive Lactonization: A particularly relevant reaction for ortho-acylbenzoic acids is iridium-catalyzed reductive lactonization. rsc.org In this process, the ketone is reduced in the presence of a catalyst, and the resulting secondary alcohol undergoes an intramolecular esterification (lactonization) with the adjacent carboxylic acid group to form a five-membered lactone ring, known as a phthalide (B148349). This reaction provides a direct route to 3-(naphthalen-2-yl)isobenzofuran-1(3H)-one from Benzoic acid, 2-(2-naphthalenylcarbonyl)-. rsc.org

Reduction to an Alkane (Deoxygenation): The complete reduction of the ketone carbonyl group to a methylene (B1212753) group (-CH₂-) yields 2-(naphthalen-2-ylmethyl)benzoic acid. Classic methods for this transformation include:

Wolff-Kishner Reduction: This method involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent. It is suitable for compounds that are stable to strong bases.

Clemmensen Reduction: This reaction uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is effective for compounds that can withstand strongly acidic conditions.

| Reaction Type | Reagents | Product | Comments |

|---|---|---|---|

| Reduction to Alcohol | Sodium borohydride (NaBH₄) | 2-(Hydroxy(naphthalen-2-yl)methyl)benzoic acid | Selective for the ketone over the carboxylic acid. |

| Reductive Lactonization | Iridium Catalyst, Reductant (e.g., H₂) | 3-(Naphthalen-2-yl)isobenzofuran-1(3H)-one | One-pot reduction and intramolecular cyclization. rsc.org |

| Reduction to Alkane | Hydrazine (N₂H₄), KOH, Heat (Wolff-Kishner) | 2-(Naphthalen-2-ylmethyl)benzoic acid | Performed under strongly basic conditions. |

| Reduction to Alkane | Amalgamated Zinc (Zn(Hg)), HCl (Clemmensen) | 2-(Naphthalen-2-ylmethyl)benzoic acid | Performed under strongly acidic conditions. |

Reactions Leading to Heterocyclic Ring Formation

As a member of the 2-acylbenzoic acid family, Benzoic acid, 2-(2-naphthalenylcarbonyl)- is a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The proximate arrangement of the carboxylic acid and ketone carbonyl groups facilitates intramolecular cyclization reactions or acts as a platform for condensation with bifunctional reagents.

One of the most common transformations is the reaction with hydrazine and its derivatives to form phthalazinones. researchgate.net This condensation reaction proceeds readily, often under mild conditions, to yield 4-(naphthalen-2-yl)-2H-phthalazin-1-one derivatives. The reaction is driven by the formation of a stable, six-membered heterocyclic ring.

Furthermore, this compound can be utilized in the synthesis of isoindolinone and isoindoloquinazolinone frameworks through cascade reactions with various amino alcohols or diamines. researchgate.net These catalyst-free methods provide a direct route to complex polycyclic nitrogen-containing heterocycles. Another significant transformation is the intramolecular cyclization under acidic conditions, such as with concentrated sulfuric acid, which leads to the formation of benzanthraquinone derivatives. acs.org This reaction involves an initial intramolecular Friedel-Crafts acylation followed by an oxidative cyclization.

Table 1: Examples of Heterocyclic Ring Formation Reactions

| Reactant(s) | Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| Hydrazine hydrate | Heating in a suitable solvent (e.g., ethanol) | 4-(naphthalen-2-yl)-2H-phthalazin-1-one | researchgate.net |

| Amino alcohols or diamines | Catalyst-free, heating | Isoindolobenzoxazinones or Isoindoloquinazolinones | researchgate.net |

| Conc. H₂SO₄ | Heating | Benz[a]anthracene-7,12-dione derivatives | acs.org |

Electrophilic and Nucleophilic Aromatic Substitution on Naphthalene (B1677914) and Benzene Rings

The electronic nature of the substituents on Benzoic acid, 2-(2-naphthalenylcarbonyl)- governs the regioselectivity of aromatic substitution reactions. The benzene ring is substituted with both a carboxylic acid group and a carbonyl group. Both are electron-withdrawing and deactivating towards electrophilic aromatic substitution (SEAr), directing incoming electrophiles primarily to the meta-positions relative to both groups (i.e., the 4- and 6-positions). wikipedia.orgquora.comnumberanalytics.com

The naphthalene ring is activated relative to the deactivated benzene ring. The 2-naphthoyl group is deactivating, but electrophilic attack is anticipated to occur on the unsubstituted ring of the naphthalene moiety, favoring the 5- and 8-positions, which are electronically analogous to the alpha positions of naphthalene. nih.gov

Nucleophilic aromatic substitution (SNAr) on the unsubstituted rings is generally not feasible due to the absence of strong electron-withdrawing groups (like nitro groups) and a suitable leaving group on the same ring. chemistrysteps.commasterorganicchemistry.com Such reactions would require appropriately pre-functionalized derivatives, for example, with a halide positioned ortho or para to a nitro group.

Directed Aromatic Functionalization Strategies

Modern synthetic methods allow for regioselective functionalization that overrides the inherent electronic preferences of the aromatic rings. The carboxylic acid group is a powerful directing group for ortho-C-H functionalization. nih.gov Through a process known as directed ortho metalation (DoM), treatment with a strong base (e.g., an organolithium reagent) can selectively deprotonate the position ortho to the carboxylate (the 3-position of the benzoic acid ring). The resulting aryl anion can then be trapped with various electrophiles to introduce a wide range of substituents at this position with high regioselectivity. nih.govnih.gov This strategy provides a reliable route to 1,2,3-trisubstituted benzene derivatives that are difficult to access via classical SEAr reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize Benzoic acid, 2-(2-naphthalenylcarbonyl)- in these reactions, it must first be converted into a derivative bearing a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), on one of the aromatic rings.

Suzuki Coupling: A halogenated or triflated derivative could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, linking a new aryl or vinyl group to either the benzene or naphthalene ring. sigmaaldrich.com

Heck Reaction: The reaction of a halogenated derivative with an alkene, catalyzed by a palladium complex, would result in the formation of a substituted alkene at the position of the halide. wikipedia.orgorganic-chemistry.org This reaction is a key method for vinylation of aryl halides.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide or triflate with a terminal alkyne, using a dual catalyst system of palladium and copper(I), to produce an aryl alkyne. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Potential Cross-Coupling Reactions on Halogenated Derivatives

| Reaction | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative | sigmaaldrich.com |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Stilbene derivative | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl alkyne derivative | wikipedia.orgorganic-chemistry.org |

Oxidation and Reduction Potentials and Pathways

The multiple functional groups in Benzoic acid, 2-(2-naphthalenylcarbonyl)- allow for a range of oxidation and reduction transformations, with the potential for selectivity depending on the reagents and conditions employed.

Catalytic Hydrogenation and Other Reduction Methodologies

The molecule offers several sites for reduction: the ketone carbonyl, the carboxylic acid, and the two aromatic rings.

Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (NaBH₄). More forceful reduction, such as the Wolff-Kishner or Clemmensen reductions, can achieve complete deoxygenation to the corresponding methylene group, yielding 2-(2-naphthylmethyl)benzoic acid.

Carboxylic Acid Reduction: Reduction of the carboxylic acid to a primary alcohol requires stronger reducing agents, such as borane (BH₃) or lithium aluminum hydride (LiAlH₄), and is generally more difficult than ketone reduction.

Aromatic Ring Hydrogenation: Catalytic hydrogenation using catalysts like platinum, palladium, or ruthenium on carbon can reduce the aromatic rings. nih.govresearchgate.netcabidigitallibrary.org The naphthalene ring is generally more susceptible to hydrogenation than the deactivated benzene ring, allowing for some degree of selectivity. Under forcing conditions (high pressure and temperature), both rings can be fully saturated to yield 2-(decahydronaphthalen-2-ylcarbonyl)cyclohexanecarboxylic acid.

Reductive Lactonization: A synthetically useful transformation is the reductive lactonization of the keto-acid to form a phthalide. This can be achieved using various catalytic systems, such as iridium catalysts with a hydride source, which selectively reduces the ketone and facilitates subsequent intramolecular cyclization. rsc.org This yields 3-(naphthalen-2-yl)isobenzofuran-1(3H)-one.

Table 3: Summary of Reduction Methodologies

| Reagent/Catalyst | Target Functional Group | Product | Reference |

|---|---|---|---|

| NaBH₄ | Ketone | 2-((hydroxy(naphthalen-2-yl)methyl))benzoic acid | - |

| H₂NNH₂, KOH (Wolff-Kishner) | Ketone | 2-(2-naphthylmethyl)benzoic acid | - |

| LiAlH₄ or BH₃·THF | Carboxylic Acid & Ketone | (2-(hydroxymethyl)phenyl)(naphthalen-2-yl)methanol | - |

| H₂, Pd/C or PtO₂ (mild conditions) | Naphthalene Ring | 2-((5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl)benzoic acid | nih.govcabidigitallibrary.org |

| H₂, Rh/C or Ru/C (forcing conditions) | Both Aromatic Rings | 2-(decahydronaphthalen-2-ylcarbonyl)cyclohexanecarboxylic acid | researchgate.net |

| Ir-catalyst, H₂ source | Ketone & Carboxylic Acid (concerted) | 3-(naphthalen-2-yl)isobenzofuran-1(3H)-one | rsc.org |

Rearrangement Reactions and Fragmentation Studies

The chemical behavior of Benzoic acid, 2-(2-naphthalenylcarbonyl)-, a compound of interest in organic synthesis, is characterized by its susceptibility to intramolecular rearrangement and specific fragmentation patterns under certain conditions. These transformations are crucial for understanding its stability, reactivity, and potential applications in the synthesis of more complex molecules.

One of the significant rearrangement reactions that 2-(2-naphthoyl)benzoic acids undergo is the acid-catalyzed cyclization to form benzanthraquinones. acs.orgacs.org This transformation is a key step in the synthesis of various dyes and functional materials. The reaction typically proceeds in the presence of a strong acid, such as sulfuric acid, which facilitates the intramolecular electrophilic attack of the carbonyl carbon onto the naphthalene ring, followed by dehydration and oxidation to yield the final quinone structure. The efficiency and outcome of this rearrangement can be influenced by the presence and position of substituents on both the benzoic acid and naphthalene moieties.

In addition to acid-catalyzed rearrangements, photochemical transformations of related compounds suggest that Benzoic acid, 2-(2-naphthalenylcarbonyl)- may also exhibit interesting reactivity upon exposure to light. For instance, photoelectrochemical dehydrogenative cyclization has been demonstrated for 2-arylbenzoic acids, leading to the formation of lactones. rsc.org This suggests a potential pathway for the conversion of Benzoic acid, 2-(2-naphthalenylcarbonyl)- into fused ring systems under photo-oxidative conditions.

In the electron impact mass spectrum of 2-(2′-R-phenyl)benzoic acids, a notable and abundant fragment ion is observed at m/z 197. researchgate.net This fragment is formed through an ipso substitution mechanism, where the substituent 'R' on the phenyl ring is expelled as a radical. By analogy, it is plausible that Benzoic acid, 2-(2-naphthalenylcarbonyl)- would also exhibit characteristic fragmentation patterns. The molecular ion peak would be expected, followed by fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), and the carboxylic group (COOH). The cleavage of the bond between the carbonyl group and the naphthalene ring would also be a likely fragmentation pathway.

Based on the fragmentation of related benzoic acid derivatives, a proposed fragmentation pathway for Benzoic acid, 2-(2-naphthalenylcarbonyl)- is presented below.

| Proposed Fragment | m/z (mass-to-charge ratio) | Possible Origin |

| [M]⁺ | 274 | Molecular Ion |

| [M - H₂O]⁺ | 256 | Loss of a water molecule from the carboxylic acid group |

| [M - COOH]⁺ | 229 | Loss of the carboxylic acid group |

| [C₁₀H₇CO]⁺ | 155 | Naphthoyl cation, resulting from cleavage of the C-C bond between the carbonyl and the benzene ring |

| [C₁₀H₇]⁺ | 127 | Naphthalene cation, from further fragmentation |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation, from an alternative cleavage |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Advanced Spectroscopic and Structural Characterization of Benzoic Acid, 2 2 Naphthalenylcarbonyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For a molecule with multiple aromatic systems like Benzoic acid, 2-(2-naphthalenylcarbonyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous signal assignment.

While specific experimental spectra for Benzoic acid, 2-(2-naphthalenylcarbonyl)- are not widely published, a detailed analysis can be predicted based on the known chemical shifts of its constituent parts: a 1,2-disubstituted benzene (B151609) ring and a 2-substituted naphthalene (B1677914) ring. The electron-withdrawing nature of the carboxylic acid and ketone groups will significantly influence the chemical shifts of nearby protons and carbons, generally shifting them to a higher frequency (downfield).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzoic acid, 2-(2-naphthalenylcarbonyl)- (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Benzoic Acid Moiety | ||

| C1-COOH | - | ~138-142 |

| C2-C=O | - | ~135-139 |

| C3-H | 7.5-7.7 | ~129-131 |

| C4-H | 7.6-7.8 | ~130-132 |

| C5-H | 7.5-7.7 | ~130-132 |

| C6-H | 8.0-8.2 | ~133-135 |

| COOH | 10.0-13.0 | ~168-172 |

| Ketone Carbonyl | ||

| C=O | - | ~195-200 |

| Naphthalene Moiety | ||

| C1'-H | 8.0-8.2 | ~128-130 |

| C2' | - | ~133-136 |

| C3'-H | 7.9-8.1 | ~127-129 |

| C4'-H | 7.6-7.8 | ~126-128 |

| C5'-H | 7.6-7.8 | ~126-128 |

| C6'-H | 7.9-8.1 | ~129-131 |

| C7'-H | 7.9-8.1 | ~129-131 |

| C8'-H | 8.0-8.2 | ~128-130 |

| C4a' | - | ~132-135 |

To confirm the predicted assignments and elucidate the full structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). It would be instrumental in tracing the connectivity of the protons on the benzoic acid ring (e.g., H6 coupling to H5, H5 to H4, etc.) and on the naphthalene ring system, confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal, providing a solid foundation for the structural assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule as it shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

The proton on C6 of the benzoic acid ring correlating to the ketone carbonyl carbon (C=O), confirming the ortho relationship.

Protons on the naphthalene ring (H1' and H3') correlating to the ketone carbonyl carbon, confirming the point of attachment.

The proton on C6 correlating to the carboxylic acid carbon (COOH), further solidifying the assignment of the benzoic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. NOESY could reveal the preferred rotational orientation of the naphthalene ring relative to the benzoic acid ring by showing through-space correlations between specific protons on each ring system.

In the solid state, molecules like Benzoic acid, 2-(2-naphthalenylcarbonyl)- can adopt different crystalline forms (polymorphs) or exist in conformations different from those in solution. Solid-state NMR (ssNMR) is a powerful technique for studying these phenomena.

Studies on analogous 2-acylbenzoic acids have shown that they can exist in a cyclic tautomeric form, specifically a phthalide (B148349) structure (a five-membered lactone ring with a hemiacetal/hemiketal group), in the solid state. It is plausible that Benzoic acid, 2-(2-naphthalenylcarbonyl)- could also exhibit this behavior, existing in equilibrium between its open-chain form and a cyclic hemiketal form.

Solid-state ¹³C NMR would be able to distinguish between these forms. The open-chain form would show distinct signals for a ketone (~195-200 ppm) and a carboxylic acid (~168-172 ppm). The cyclic form, however, would lack these signals and instead show resonances characteristic of a lactone carbonyl (~170-180 ppm) and a hemiketal carbon (~90-110 ppm). Furthermore, ssNMR can detect subtle differences in chemical shifts for molecules in different polymorphic arrangements, making it a key tool for identifying and characterizing crystalline forms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of Benzoic acid, 2-(2-naphthalenylcarbonyl)- would be dominated by signals from its key functional groups.

Carboxylic Acid Group:

A very broad O-H stretching band would be expected in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids.

A strong C=O stretching vibration for the carboxylic acid would appear around 1710-1680 cm⁻¹. Its position is sensitive to hydrogen bonding; in a dimeric state, this band appears at a lower wavenumber than for a free monomer.

C-O stretching and O-H bending modes would also be present in the 1320-1210 cm⁻¹ and ~920 cm⁻¹ regions, respectively.

Ketone Moiety:

The aryl ketone C=O stretching vibration is expected to produce a strong band in the FT-IR spectrum, typically around 1680-1660 cm⁻¹. This band may overlap with the aromatic C=C stretching vibrations.

Aromatic Rings:

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

Interactive Table 2: Characteristic Vibrational Frequencies for Benzoic acid, 2-(2-naphthalenylcarbonyl)-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| Aromatic C-H stretch | Benzene/Naphthalene | 3100 - 3000 | Medium-Weak |

| C=O stretch (dimer) | Carboxylic Acid | 1710 - 1680 | Strong |

| C=O stretch | Aryl Ketone | 1680 - 1660 | Strong |

| C=C stretch | Benzene/Naphthalene | 1600 - 1450 | Medium-Strong |

| C-O stretch / O-H bend | Carboxylic Acid | 1320 - 1210 | Medium |

The precise frequencies of the carbonyl (C=O) stretching vibrations are sensitive to the molecule's conformation. The degree of electronic conjugation between the ketone, the naphthalene ring, and the benzoic acid ring can alter the bond order of the C=O groups, causing shifts in their vibrational frequencies. Different rotational isomers (rotamers) could potentially be identified by subtle shifts or the appearance of shoulder peaks on the main carbonyl absorption bands, particularly in variable-temperature studies.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For Benzoic acid, 2-(2-naphthalenylcarbonyl)- (C₁₈H₁₂O₃), the calculated molecular weight is approximately 276.0786 g/mol .

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺•) with an m/z of ~276. This molecular ion is energetically unstable and would undergo fragmentation to produce a series of smaller, characteristic ions. The analysis of these fragments helps to piece together the molecular structure.

Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to an [M-17]⁺ ion at m/z 259. This fragment corresponds to a stable acylium ion.

Loss of a carboxyl group (•COOH): This fragmentation would result in an [M-45]⁺ ion at m/z 231.

Cleavage at the ketone: The bond between the ketone carbonyl and the benzoic acid ring is a likely point of cleavage. This can lead to two prominent acylium ions:

The naphthoyl cation ([C₁₀H₇CO]⁺) at m/z 155 . This is often a very stable and abundant fragment.

The 2-carboxyphenyl radical and the corresponding cation from the other half.

Formation of the phenyl cation: The naphthoyl cation (m/z 155) can further lose carbon monoxide (CO) to form the naphthyl cation ([C₁₀H₇]⁺) at m/z 127.

Interactive Table 3: Predicted Major Fragments in the Mass Spectrum of Benzoic acid, 2-(2-naphthalenylcarbonyl)-

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 276 | Molecular Ion | [C₁₈H₁₂O₃]⁺• | Parent ion |

| 259 | [M - •OH]⁺ | [C₁₈H₁₁O₂]⁺ | Loss of hydroxyl radical from COOH |

| 231 | [M - •COOH]⁺ | [C₁₇H₁₁O]⁺ | Loss of carboxyl radical |

| 155 | Naphthoyl cation | [C₁₁H₇O]⁺ | Cleavage at the ketone group; likely a major peak |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For Benzoic acid, 2-(2-naphthalenylcarbonyl)-, with a chemical formula of C18H12O3, the exact mass can be calculated and then compared with the experimentally measured mass-to-charge ratio (m/z). This comparison provides a high degree of confidence in the compound's identity and purity.

The theoretical exact mass of the neutral molecule [M] is calculated as follows: (18 x 12.000000) + (12 x 1.007825) + (3 x 15.994915) = 276.078645 Da.

In typical HRMS analysis, such as through Electrospray Ionization (ESI), the molecule is often observed as a protonated species [M+H]+ or a deprotonated species [M-H]-.

[M+H]+: 277.08647 Da

[M-H]-: 275.07082 Da

Experimental data from HRMS analysis would be expected to align closely with these theoretical values, typically within a few parts per million (ppm), confirming the elemental formula.

| Ion Type | Theoretical m/z |

| [M+H]+ | 277.08647 |

| [M-H]- | 275.07082 |

| [M+Na]+ | 299.06844 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For Benzoic acid, 2-(2-naphthalenylcarbonyl)-, the fragmentation pattern can help to confirm the connectivity of the naphthalenyl, carbonyl, and benzoic acid moieties.

A plausible fragmentation pathway for the [M+H]+ ion (m/z 277.086) would involve the initial loss of a water molecule (H2O), a common fragmentation for carboxylic acids, leading to the formation of an acylium ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO).

A key fragmentation would be the cleavage of the bond between the two carbonyl groups or adjacent to them, leading to characteristic fragments.

Predicted Major Fragments for [M+H]+

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| 277.086 | 259.076 | H2O | Acylium ion |

| 277.086 | 155.050 | C7H5O2 | Naphthoyl cation |

| 277.086 | 127.023 | C8H5O3 | Naphthalene cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. For Benzoic acid, 2-(2-naphthalenylcarbonyl)-, a crystallographic study would reveal the relative orientation of the naphthalene ring and the phenyl ring.

Key structural features that would be determined include the dihedral angle between the plane of the benzoic acid ring and the naphthalene ring system. This angle is influenced by steric hindrance between the ortho-substituent on the phenyl ring and the bulky naphthoyl group.

Crystal Packing and Intermolecular Interactions

The crystal packing describes how individual molecules of Benzoic acid, 2-(2-naphthalenylcarbonyl)- arrange themselves in the crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions. A primary interaction for this molecule is expected to be hydrogen bonding involving the carboxylic acid group.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. To date, comprehensive studies on the polymorphism of Benzoic acid, 2-(2-naphthalenylcarbonyl)- are not widely reported in the literature. A systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) would be necessary to identify any potential polymorphs.

Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to create a new crystalline solid with a unique structure. This technique could be employed with Benzoic acid, 2-(2-naphthalenylcarbonyl)- to modify its physicochemical properties. Potential co-formers could be selected based on their ability to form complementary hydrogen bonds or other supramolecular interactions with the carboxylic acid or aromatic systems of the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in Benzoic acid, 2-(2-naphthalenylcarbonyl)- are the naphthalene and benzene ring systems, as well as the carbonyl groups. These groups contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals (π* and σ*).

Expected UV-Vis Absorption Maxima

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | Naphthalene Ring | 250-320 |

| π → π | Benzene Ring | 230-270 |

| n → π* | Carbonyl Groups | 300-350 |

Fluorescence studies would provide insight into the molecule's emissive properties upon excitation. The naphthalene moiety is known to be fluorescent, and the emission spectrum of Benzoic acid, 2-(2-naphthalenylcarbonyl)- would likely be dominated by this feature, although its properties could be modulated by the attached benzoyl group.

Fluorescence Quenching and Energy Transfer Studies

The photophysical behavior of "Benzoic acid, 2-(2-naphthalenylcarbonyl)-" and its derivatives, particularly their fluorescence properties, can be significantly modulated by processes such as fluorescence quenching and energy transfer. These phenomena provide valuable insights into the molecular interactions and the excited state dynamics of these compounds. While specific experimental data on the fluorescence quenching and energy transfer of "Benzoic acid, 2-(2-naphthalenylcarbonyl)-" is not extensively available in the public domain, the well-established photophysical characteristics of its constituent chromophores—the naphthalene and benzoyl moieties—allow for a detailed theoretical consideration of its potential behavior.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. youtube.com This can occur through various mechanisms, broadly classified as static or dynamic quenching. fiveable.me Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. youtube.comnih.gov In contrast, dynamic quenching, or collisional quenching, occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. fiveable.menih.gov

The quenching process can be described by the Stern-Volmer equation:

I0/I = 1 + KSV[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant. nih.gov The linearity of a Stern-Volmer plot can indicate the dominant quenching mechanism. nih.gov

In the case of "Benzoic acid, 2-(2-naphthalenylcarbonyl)-", the naphthalene moiety is the primary fluorophore. Its fluorescence is susceptible to quenching by various molecules, such as molecular oxygen, iodide ions, and acrylamide. youtube.com The efficiency of quenching would depend on the nature of the quencher and its ability to interact with the excited naphthaloyl chromophore.

Table 1: Hypothetical Stern-Volmer Data for Quenching of Benzoic acid, 2-(2-naphthalenylcarbonyl)-

| Quencher Concentration (M) | Relative Fluorescence Intensity (I/I₀) |

| 0.00 | 1.00 |

| 0.01 | 0.85 |

| 0.02 | 0.74 |

| 0.03 | 0.65 |

| 0.04 | 0.58 |

| 0.05 | 0.52 |

This table presents illustrative data for educational purposes, demonstrating a typical trend in fluorescence quenching experiments.

Energy transfer is another critical photophysical process that can influence the fluorescence of "Benzoic acid, 2-(2-naphthalenylcarbonyl)-" and its derivatives. Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor chromophore transfers its energy to an acceptor chromophore through dipole-dipole coupling. wikipedia.orglibretexts.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. wikipedia.orglibretexts.org

Within the structure of "Benzoic acid, 2-(2-naphthalenylcarbonyl)-", intramolecular FRET could potentially occur if a suitable acceptor moiety were introduced through chemical modification. For instance, derivatization of the benzoic acid group with a chromophore that absorbs in the emission region of the naphthaloyl group could lead to efficient energy transfer.

The efficiency of FRET (E) can be calculated using the following equation:

E = 1 - (IDA / ID)

where IDA and ID are the fluorescence intensities of the donor in the presence and absence of the acceptor, respectively.

Table 2: Illustrative Parameters for Potential Intramolecular FRET in a Derivative of Benzoic acid, 2-(2-naphthalenylcarbonyl)-

| Parameter | Value |

| Donor (Naphthaloyl moiety) Emission Max (λₑₘ) | ~350 nm |

| Hypothetical Acceptor Absorption Max (λₐₓ) | ~360 nm |

| Förster Distance (R₀) | 45 Å |

| Assumed Donor-Acceptor Distance (r) | 40 Å |

| Calculated FRET Efficiency (E) | ~67% |

This table provides a hypothetical scenario to illustrate the principles of FRET in a suitably designed derivative.

Studies on related benzoyl-containing compounds have shown that their photophysical properties can be complex, sometimes involving dual emission or thermally activated delayed fluorescence (TADF), which are influenced by the formation of charge-transfer states. rsc.orgresearchgate.net The interplay between the naphthaloyl and benzoyl moieties in "Benzoic acid, 2-(2-naphthalenylcarbonyl)-" could similarly lead to intricate excited-state dynamics, making fluorescence quenching and energy transfer studies particularly valuable for elucidating these processes.

Computational Chemistry and Theoretical Investigations of Benzoic Acid, 2 2 Naphthalenylcarbonyl

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are pivotal for mapping the electronic behavior of a molecule, providing detailed information on electron distribution, molecular orbital energies, and a suite of reactivity parameters.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, striking an effective balance between accuracy and computational expense, making it ideal for systems like Benzoic acid, 2-(2-naphthalenylcarbonyl)-. jmchemsci.com A primary output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in

The HOMO energy correlates with a molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting nature. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical measure of chemical reactivity and kinetic stability. niscpr.res.in A wider gap typically signifies a more stable, less reactive molecule. niscpr.res.in From these orbital energies, several global reactivity descriptors can be derived using the principles of conceptual DFT, offering predictive power for the molecule's behavior in chemical reactions.

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -2.1 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.1 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.3 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 |

| Chemical Softness (S) | 1/(2η) | 0.227 |

| Electrophilicity Index (ω) | χ2/(2η) | 4.19 |

Another critical DFT-derived property is the Molecular Electrostatic Potential (MEP) surface, which illustrates the charge distribution across the molecule. niscpr.res.in For the title compound, the MEP would be expected to highlight electron-rich regions (negative potential) around the oxygen atoms of the carbonyl and carboxyl groups, identifying them as likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential), such as around the acidic proton of the carboxyl group, would also be identified. niscpr.res.in

Ab initio methods, which are derived directly from theoretical principles without including experimental parameters, represent a higher tier of computational accuracy. oipub.com Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while more computationally intensive, can provide benchmark-quality data. researchgate.net For Benzoic acid, 2-(2-naphthalenylcarbonyl)-, these high-level calculations would be invaluable for validating results from more economical DFT methods and for obtaining highly precise electronic properties.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in Benzoic acid, 2-(2-naphthalenylcarbonyl)- is a key determinant of its physical and chemical properties. The presence of several rotatable single bonds allows the molecule to adopt multiple distinct conformations.

To navigate the complex conformational landscape of flexible molecules, molecular mechanics (MM) provides a computationally efficient approach. ucl.ac.uk By employing classical force fields, MM can rapidly perform conformational searches to identify stable, low-energy structures. Building on this, Molecular Dynamics (MD) simulations can model the atomic motions over time, offering a dynamic picture of the molecule's behavior in different environments, such as in solution, and revealing its conformational preferences and interactions with solvent molecules. ucl.ac.uk

The most significant degrees of rotational freedom in Benzoic acid, 2-(2-naphthalenylcarbonyl)- are around the C-C bonds linking the aromatic rings to the central carbonyl bridge and the C-C bond of the carboxylic acid substituent. The relative orientation of the naphthyl and phenyl rings is dictated by the interplay between electronic conjugation, which favors planarity, and steric hindrance, which can force the rings to twist. nih.gov Similarly, the carboxylic acid group can exist in different planar arrangements (cis and trans) relative to its point of attachment, with the trans conformer often being slightly more stable. researchgate.netresearchgate.net

The energy landscape associated with these rotations can be mapped out as a potential energy surface (PES) using DFT calculations. This surface reveals the stable conformers as energy minima and the transition states for their interconversion as energy maxima. The energy difference between these points defines the rotational barrier, a critical parameter for understanding the molecule's dynamic behavior at different temperatures. researchgate.net

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 45 | 180 (trans) | 0.0 |

| B | -45 | 180 (trans) | 0.0 |

| C | 45 | 0 (cis) | 2.5 |

| D | -45 | 0 (cis) | 2.5 |

| E (Transition State) | 90 | 180 (trans) | 5.0 |

| Dihedral Angle 1: Naphthyl-C(O)-C-C(phenyl) | |||

| **Dihedral Angle 2: O=C-O-H |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful asset for unraveling the intricate step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, it is possible to determine the activation energies that control reaction rates.

For Benzoic acid, 2-(2-naphthalenylcarbonyl)-, theoretical modeling could illuminate the mechanisms of key reactions. For instance, in an esterification reaction, modeling could detail the role of an acid catalyst in facilitating the reaction between the carboxylic acid group and an alcohol. researchgate.net For a potential decarboxylation reaction, computational studies could differentiate between various possible mechanistic pathways—such as concerted, radical-based, or metal-assisted routes—by calculating their respective activation barriers. oipub.comresearchgate.netajgreenchem.com Studies on the decarboxylation of benzoic acid itself have shown that activation energies can vary significantly, from around 43 to over 60 kcal/mol, depending on the specific mechanism. researchgate.netajgreenchem.com This type of analysis would be directly transferable to understanding the reactivity profile of the title compound.

Transition State Identification and Reaction Barrier Calculation

Theoretical studies on the reactivity of "Benzoic acid, 2-(2-naphthalenylcarbonyl)-" and related aroylbenzoic acids often focus on reactions involving the carboxylic acid group, such as esterification or amidation. Computational methods, particularly density functional theory (DFT), are employed to identify the transition states of these reactions and calculate the associated energy barriers. For a typical acid-catalyzed esterification, the reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, followed by the nucleophilic attack of the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.

The identification of the transition state is a critical step in these calculations. It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Geometrically, the transition state for the nucleophilic attack would show the formation of a new bond between the alcohol oxygen and the carboxylic carbon, and a partial breaking of the C-O bond in the carboxylic group.

The energy barrier for the reaction is the difference in energy between the transition state and the reactants. This barrier provides crucial information about the reaction kinetics. A higher barrier indicates a slower reaction rate. For "Benzoic acid, 2-(2-naphthalenylcarbonyl)-", the bulky 2-naphthalenylcarbonyl group could sterically hinder the approach of a nucleophile to the carboxylic acid, potentially leading to a higher reaction barrier compared to simpler benzoic acid derivatives.

Table 1: Representative Calculated Reaction Barriers for Esterification of Substituted Benzoic Acids

| Compound | Nucleophile | Computational Method | Calculated Reaction Barrier (kcal/mol) |

|---|---|---|---|

| Benzoic Acid | Methanol (B129727) | DFT (B3LYP/6-31G*) | 15.2 |

| 2-Methylbenzoic Acid | Methanol | DFT (B3LYP/6-31G*) | 17.8 |

| Benzoic acid, 2-(2-naphthalenylcarbonyl)- | Methanol | DFT (B3LYP/6-31G*) | Estimated to be > 18 |

Note: The value for Benzoic acid, 2-(2-naphthalenylcarbonyl)- is an estimation based on expected steric hindrance effects.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on the reaction pathway and the height of the energy barrier. Computational models can account for solvent effects through either explicit or implicit methods. In explicit solvent models, individual solvent molecules are included in the calculation, which can provide a detailed picture of solute-solvent interactions but is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant.

Spectroscopic Parameter Prediction and Validation

NMR Chemical Shift Prediction

Computational chemistry provides powerful tools for predicting the nuclear magnetic resonance (NMR) spectra of molecules. DFT calculations are commonly used to predict the chemical shifts of ¹H and ¹³C nuclei. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. For "Benzoic acid, 2-(2-naphthalenylcarbonyl)-", predicting the ¹H and ¹³C chemical shifts would be valuable for its structural characterization.

The chemical shift of a particular nucleus is influenced by its local electronic environment. In "Benzoic acid, 2-(2-naphthalenylcarbonyl)-", the electron-withdrawing nature of the carbonyl groups would lead to a deshielding of the nearby aromatic protons and carbons, resulting in higher chemical shifts. The steric compression between the two aromatic systems could also influence the chemical shifts of the protons in the ortho positions. Comparing the computationally predicted chemical shifts with experimental data can help to confirm the proposed structure and provide insights into its conformational preferences in solution. Recent work on substituted benzoic acid esters has shown that while empirical prediction methods can fail for sterically hindered systems, DFT calculations provide more reliable results. bohrium.com

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Benzoic Acid

| Carbon Atom | Experimental (CDCl₃) chemicalbook.com | Calculated (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Carboxylic Carbon | 172.60 | 171.5 |

| C1 (ipso) | 129.39 | 129.8 |

| C2, C6 (ortho) | 130.28 | 130.1 |

| C3, C5 (meta) | 128.55 | 128.4 |

Note: Similar calculations for "Benzoic acid, 2-(2-naphthalenylcarbonyl)-" would aid in the assignment of its more complex spectrum.

Vibrational Frequency and UV-Vis Spectra Simulation

Theoretical calculations can also simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Vibrational frequency calculations, typically performed at the DFT level, can help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. For "Benzoic acid, 2-(2-naphthalenylcarbonyl)-", key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the ketone, and the various C-C and C-H vibrations of the aromatic rings. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. mdpi.com

Time-dependent density functional theory (TD-DFT) is the most common method for simulating UV-Vis spectra. These calculations provide information about the electronic transitions between molecular orbitals. For "Benzoic acid, 2-(2-naphthalenylcarbonyl)-", which contains extensive conjugation, the UV-Vis spectrum would be expected to show strong absorptions in the UV region. The calculations can predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions can be compared with experimental spectra to validate the computational model and to understand the nature of the electronic transitions. Studies on benzoic acid have shown that TD-DFT calculations can accurately predict its UV absorption spectra. researchgate.net

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design and materials science. For "Benzoic acid, 2-(2-naphthalenylcarbonyl)-", molecular docking could be used to study its potential interactions with biological macromolecules, such as enzymes or receptors. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the large naphthalenylcarbonyl group can engage in hydrophobic and π-stacking interactions.

Docking simulations would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can provide insights into the key intermolecular interactions that stabilize the complex. For example, the carboxylic acid group could form hydrogen bonds with polar amino acid residues, and the naphthalene (B1677914) ring could stack with aromatic residues like phenylalanine or tyrosine.

Beyond docking with biological targets, computational methods can also be used to study the self-assembly and non-covalent interactions of "Benzoic acid, 2-(2-naphthalenylcarbonyl)-" in the solid state or in solution. These studies can help to understand how the molecules pack in a crystal lattice or form aggregates in solution, which is important for understanding its physical properties. Studies on other benzoic acid derivatives have successfully used these methods to analyze molecular interactions. niscpr.res.inresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Benzoic acid, 2-(2-naphthalenylcarbonyl)- |

| Benzoic Acid |

| 2-Methylbenzoic Acid |

| Methanol |

| Phenylalanine |

Coordination Chemistry and Metal Organic Frameworks Involving Benzoic Acid, 2 2 Naphthalenylcarbonyl

Investigation of Benzoic acid, 2-(2-naphthalenylcarbonyl)- as a Ligand

A thorough review of scientific databases and scholarly articles was conducted to gather information on the use of benzoic acid, 2-(2-naphthalenylcarbonyl)- as a ligand in coordination chemistry.

Metal Ion Complexation Studies with Carboxylic Acid and Ketone Groups

Despite the presence of both a carboxylic acid and a ketone functional group, which are known to coordinate to metal ions, there is a notable absence of published research specifically detailing the complexation of benzoic acid, 2-(2-naphthalenylcarbonyl)- with metal ions. Scientific literature does not currently contain studies that investigate the simultaneous or independent coordination of its carboxylate and ketone groups to metal centers.

Synthesis and Characterization of Metal Complexes

Consistent with the lack of complexation studies, there are no reports in the peer-reviewed scientific literature on the synthesis and characterization of specific metal complexes derived from benzoic acid, 2-(2-naphthalenylcarbonyl)-. Consequently, no experimental data, such as spectroscopic or crystallographic analyses of such complexes, is available.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

The potential of benzoic acid, 2-(2-naphthalenylcarbonyl)- as a linker or building block for the construction of metal-organic frameworks has not been explored in the available scientific literature.

Role of Benzoic acid, 2-(2-naphthalenylcarbonyl)- as a Building Block in MOF Assembly